![molecular formula C12H16N4 B1470218 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1484872-09-4](/img/structure/B1470218.png)
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine
Overview
Description
“2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a large family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .
Synthesis Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .
Scientific Research Applications
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives, which include 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine, have been identified as having a high impact in medicinal chemistry . They have been used as an antitumor scaffold . The derivatives have shown potential in anticancer treatments through various action mechanisms .
Enzymatic Inhibitory Activity
These compounds have also shown enzymatic inhibitory activity . This means they can inhibit certain enzymes, which could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Protein Kinase Inhibitors
Pyrimidine and fused pyrimidine derivatives, including 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine, have shown promise as protein kinase inhibitors for cancer treatment . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Anticoagulation Therapy
Although not directly mentioned in the search results, similar compounds have been used in anticoagulation therapy . It’s possible that 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine could have similar applications.
Material Science Applications
Pyrazolo[1,5-a]pyrimidine derivatives have attracted a great deal of attention in material science due to their significant photophysical properties . They could be used in the development of new materials with unique properties .
Optical Applications
A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications . Their simpler and greener synthetic methodology and tunable photophysical properties make them ideal for this field .
Mechanism of Action
Target of Action
The primary target of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine is believed to be protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine interacts with its targets, the protein kinases, by inhibiting their activity . This inhibition can lead to changes in cellular processes controlled by these kinases, such as cell growth and metabolism .
Biochemical Pathways
The inhibition of protein kinases by 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, migration, and metabolism . The downstream effects of this inhibition can lead to changes in these cellular processes.
Result of Action
The molecular and cellular effects of 2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine’s action are primarily due to its inhibition of protein kinases. This can lead to changes in cell growth, differentiation, migration, and metabolism . The specific effects would depend on the types of cells and the specific protein kinases that are targeted.
properties
IUPAC Name |
2-cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4/c13-10-7-14-12-6-11(15-16(12)8-10)9-4-2-1-3-5-9/h6-9H,1-5,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYLPMCZGRUHJSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=C(C=NC3=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexylpyrazolo[1,5-a]pyrimidin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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